molecular formula C12H9ClN2OS B2947020 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile CAS No. 746607-67-0

4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

Cat. No.: B2947020
CAS No.: 746607-67-0
M. Wt: 264.73
InChI Key: VERRKXDKAXNOQK-UHFFFAOYSA-N
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Description

4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile typically involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole with a suitable chloro-substituted nitrile compound under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, yield, and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized benzothiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile would need to be determined through experimental studies.

Medicine

Medicinal applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests potential interactions with biological targets, which could be explored for therapeutic purposes.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
  • 4-chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
  • 4-chloro-2-(3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

Uniqueness

The presence of the chloro group and the specific substitution pattern in 4-chloro-2-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile may confer unique chemical and biological properties compared to its analogs. These differences could be explored to identify potential advantages in various applications.

Properties

IUPAC Name

(2Z)-4-chloro-2-(3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c1-15-9-4-2-3-5-11(9)17-12(15)8(7-14)10(16)6-13/h2-5H,6H2,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERRKXDKAXNOQK-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=C(C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C(/C#N)\C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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